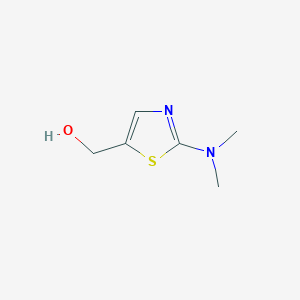

(2-(Dimethylamino)thiazol-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(dimethylamino)-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-8(2)6-7-3-5(4-9)10-6/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXDMRKSDPOALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for the Chemical Compound 2 Dimethylamino Thiazol 5 Yl Methanol and Its Analogs

Precursor Synthesis and Building Block Derivation for Thiazole (B1198619) Scaffold Construction

The construction of the 2,5-disubstituted thiazole scaffold, the core of (2-(Dimethylamino)thiazol-5-yl)methanol, fundamentally relies on the reaction between a C-C-S component (a thioamide or thiourea (B124793) derivative) and a C-C-N component, which is typically derived from an α-halocarbonyl compound. The selection and synthesis of these precursors are critical as they dictate the substitution pattern of the final thiazole product.

For the target molecule, the key building blocks are N,N-dimethylthiourea, which provides the C2-dimethylamino group, and a three-carbon synthon that installs the C5-methanol group. A common precursor for the C5 position is an α-haloketone or α-haloaldehyde bearing an ester or a protected hydroxymethyl group. For instance, ethyl 2-chloroacetoacetate or 1,3-dichloroacetone (B141476) can serve as versatile starting points. These α-halocarbonyl compounds are typically synthesized via the halogenation of the corresponding ketone or β-keto ester.

Another approach involves the use of Weinreb amides, which can be converted into the necessary α-haloketones. derpharmachemica.com This multi-step process may involve the hydrolysis of a benzonitrile (B105546) to benzoic acid, conversion to an acid chloride, reaction with hydroxylamine (B1172632) to form the Weinreb amide, and subsequent reaction with a Grignard reagent to yield a ketone that can be brominated. derpharmachemica.com The versatility of these precursors allows for the introduction of a wide array of substituents at the C4 and C5 positions of the thiazole ring.

Thiazole Ring Formation Strategies for 2,5-Disubstituted Systems

The formation of the thiazole ring is the central event in the synthesis. Several robust methods exist for constructing 2,5-disubstituted thiazole systems, with the Hantzsch synthesis being the most classical and widely employed.

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole core. researchgate.net This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or a derivative like thiourea. researchgate.netorganic-chemistry.org In the context of synthesizing this compound, the reaction would typically involve N,N-dimethylthiourea and an appropriate α-halocarbonyl compound, such as ethyl 3-bromo-2-oxopropanoate. The initial product would be a 2-(dimethylamino)thiazole-5-carboxylate ester, which can then be reduced to the target C5-methanol group.

The reaction conditions for the Hantzsch synthesis can be varied. While often performed in a neutral solvent, conducting the synthesis under acidic conditions can alter the regioselectivity, potentially leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org For the synthesis of 2-aminothiazoles specifically, a catalyst-free, solvent-free condensation of α-bromoacetophenones with thiourea offers a rapid and environmentally friendly alternative. organic-chemistry.org This classic method remains a versatile and reliable route for accessing a wide range of substituted 2-aminothiazoles. derpharmachemica.com

While the Hantzsch synthesis is powerful, it can have limitations, such as harsh conditions or difficulty in accessing certain substitution patterns. nih.govnih.gov Modern organic synthesis has produced several alternative, often one-pot, multicomponent reactions (MCRs) for thiazole synthesis. These methods offer advantages in terms of efficiency, atom economy, and milder reaction conditions.

One innovative approach involves a transition-metal-free synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids. nih.govchemrxiv.org This method utilizes thionyl chloride for carboxylic acid activation, which is followed by an intramolecular cyclization and deoxygenation to afford the thiazole ring in high yields. nih.gov Another strategy employs a rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters, which generates 2,5-disubstituted thiazoles. organic-chemistry.org This method is particularly useful as it overcomes the instability of α-haloaldehydes often required in traditional Hantzsch syntheses for this substitution pattern. organic-chemistry.org Chemoenzymatic one-pot MCRs have also been developed, using enzymes like trypsin to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and acetylenedicarboxylates to produce thiazole derivatives under mild conditions. nih.gov These advanced methodologies provide powerful alternatives for constructing complex thiazole structures.

Introduction of the Dimethylamino Moiety at the 2-Position

The dimethylamino group at the C2 position can be introduced either during the ring formation (using N,N-dimethylthiourea) or after the thiazole scaffold has been constructed. Post-cyclization strategies offer flexibility, allowing for the late-stage modification of intermediates.

A primary post-cyclization strategy involves nucleophilic aromatic substitution (SNAr) on a 2-halothiazole precursor. wikipedia.orgchemistrysteps.com This process begins with the synthesis of a thiazole bearing a good leaving group, such as bromine or chlorine, at the 2-position. For example, a 2-aminothiazole (B372263) can be converted to a 2-halothiazole via a Sandmeyer-type reaction using copper halides (CuX) and an alkyl nitrite. nih.gov

Once the 2-halothiazole is obtained, it can be subjected to a reaction with dimethylamine (B145610). The thiazole ring is sufficiently electron-deficient to undergo SNAr, where the nucleophilic dimethylamine attacks the C2 carbon and displaces the halide. wikipedia.orglibretexts.org The reaction mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the heterocyclic ring. libretexts.orgmasterorganicchemistry.com The subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the 2-(dimethylamino)thiazole product. chemistrysteps.com More advanced methods, such as copper-catalyzed direct C-H amination, can also be employed to couple amines directly with the C2-H bond of the thiazole ring, avoiding the need for a pre-installed leaving group. researchgate.net

Beyond direct substitution, other post-cyclization functionalization strategies can be employed to install the dimethylamino group. One such pathway begins with a readily accessible 2-aminothiazole intermediate. The primary amino group can be converted to the tertiary dimethylamino group through exhaustive methylation using a suitable methylating agent, such as methyl iodide, or via reductive amination with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride.

Another sophisticated method involves the C-H functionalization of the thiazole ring at the C2 position. For instance, benzothiazoles can react with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. researchgate.net These stable intermediates can then react with a range of nucleophiles, including secondary amines like dimethylamine, to yield the corresponding 2-aminothiazole derivatives. This approach allows for the regioselective functionalization of the C2 position under mild conditions. researchgate.net These varied post-cyclization techniques provide chemists with a flexible toolkit for the late-stage diversification of thiazole-containing molecules.

Functionalization at the 5-Position: Installation of the Hydroxymethyl Group

The introduction of a hydroxymethyl group at the 5-position of the 2-(dimethylamino)thiazole core is a critical transformation for the synthesis of this compound. The electron-donating nature of the dimethylamino group at the 2-position influences the reactivity of the thiazole ring, making the 5-position susceptible to electrophilic substitution. pharmaguideline.com Methodologies for this functionalization primarily revolve around indirect routes, such as formylation followed by reduction, although direct hydroxymethylation strategies can also be considered.

A prevalent and reliable method to install the hydroxymethyl group at the C5 position of the thiazole ring is a two-step sequence involving an initial formylation reaction followed by the reduction of the resulting aldehyde.

The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich heterocyclic compounds. organic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comjk-sci.com The electrophilic species, a chloroiminium ion, then attacks the electron-rich C5 position of the 2-(dimethylamino)thiazole. Subsequent hydrolysis of the intermediate iminium salt yields the desired 2-(dimethylamino)thiazole-5-carbaldehyde. chemistrysteps.com The presence of the electron-donating dimethylamino group at the C2 position activates the thiazole ring, facilitating this electrophilic substitution at C5. pharmaguideline.com

Table 1: Typical Reaction Conditions for Vilsmeier-Haack Formylation This table is interactive and can be sorted by clicking on the headers.

| Parameter | Conditions | Rationale |

|---|---|---|

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Formation of the electrophilic Vilsmeier reagent. jk-sci.com |

| Substrate | Electron-rich heterocycle (e.g., 2-(Dimethylamino)thiazole) | The reaction is most efficient with activated aromatic systems. chemistrysteps.com |

| Solvent | DMF (can act as both reagent and solvent), or halogenated hydrocarbons. jk-sci.com | Provides a medium for the reaction. |

| Temperature | 0°C to 80°C | Dependent on the reactivity of the substrate; milder conditions for more activated rings. jk-sci.com |

| Work-up | Aqueous hydrolysis (often with a base like sodium bicarbonate) | To hydrolyze the intermediate iminium salt to the final aldehyde. chemistrysteps.com |

Once the 2-(dimethylamino)thiazole-5-carbaldehyde intermediate is isolated, the next step is its reduction to the corresponding primary alcohol, this compound. This transformation is readily achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones. wikipedia.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol, where the borohydride anion delivers a hydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent work-up with water or a mild acid protonates the resulting alkoxide to furnish the final hydroxymethyl group.

The direct introduction of a hydroxymethyl group onto the thiazole C5 position represents a more atom-economical approach compared to the two-step formylation-reduction sequence. This can theoretically be achieved by reacting 2-(dimethylamino)thiazole with an electrophilic source of a hydroxymethyl group, such as formaldehyde (H₂CO), under acidic conditions.

While direct hydroxymethylation of certain heterocycles like furan (B31954) derivatives has been reported using formaldehyde and heterogeneous acid catalysts, nih.gov specific examples for the direct hydroxymethylation of 2-(dimethylamino)thiazole at the C5 position are not extensively documented in the reviewed literature. The feasibility of such a reaction would depend on the relative reactivity of the thiazole ring and the potential for side reactions, such as N-alkylation or polymerization of formaldehyde. The reaction would likely require careful control of conditions to favor C-alkylation at the 5-position.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing the synthetic route to this compound is crucial for maximizing yield and purity while ensuring process efficiency and scalability. For the two-step formylation-reduction pathway, each step presents variables that can be fine-tuned.

In the Vilsmeier-Haack formylation step, the stoichiometry of the reagents (DMF and POCl₃) is a key parameter. The reaction temperature is also critical; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. The optimal temperature is dependent on the specific reactivity of the thiazole substrate. jk-sci.com The duration of the reaction and the method of work-up, particularly the pH during hydrolysis, can also significantly impact the yield and purity of the intermediate aldehyde.

For the reduction of 2-(dimethylamino)thiazole-5-carbaldehyde, the choice of reducing agent is important. While sodium borohydride is effective, other reagents could be explored for optimization. The reaction temperature is typically kept low (e.g., 0°C to room temperature) to enhance selectivity and prevent over-reduction or side reactions. The solvent system can also influence the reaction rate and yield.

Table 2: Parameters for Optimization in the Synthesis of this compound This table is interactive and can be sorted by clicking on the headers.

| Synthetic Step | Parameter | Variable to Optimize | Potential Impact on Yield/Purity |

|---|---|---|---|

| Formylation | Reagent Ratio | Molar equivalents of DMF and POCl₃ | Can affect the completeness of the reaction and byproduct formation. |

| Temperature | Reaction temperature (e.g., 0°C, RT, elevated) | Influences reaction rate versus selectivity. jk-sci.com | |

| Reaction Time | Duration of stirring | Ensures the reaction goes to completion without degrading the product. | |

| Reduction | Reducing Agent | Type of hydride donor (e.g., NaBH₄, LiAlH₄) | Affects selectivity, reactivity, and work-up procedure. |

| Solvent | Protic (e.g., MeOH, EtOH) or aprotic solvents | Can influence the solubility of reagents and the reaction rate. |

Systematic optimization of these parameters, potentially through Design of Experiments (DoE) methodologies, would be necessary to identify the ideal conditions for producing this compound with high yield and purity.

Exploration of Chemical Reactivity and Derivatization Studies of the Chemical Compound 2 Dimethylamino Thiazol 5 Yl Methanol

Reactivity of the Thiazole (B1198619) Heterocyclic Core

The thiazole ring is an aromatic heterocycle whose reactivity is dictated by the interplay of the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. wikipedia.orgchemicalbook.com The presence of a powerful electron-donating dimethylamino group at the C2 position significantly influences the ring's electronic properties, enhancing its nucleophilicity and directing the course of substitution reactions. pharmaguideline.com

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

The calculated π-electron density of the thiazole ring indicates that the C5 position is the primary site for electrophilic attack. wikipedia.orgchemicalbook.comresearchgate.net This predisposition is further amplified by the strong +M (mesomeric) effect of the amino group at the C2 position, which increases the electron density at C5, making it highly susceptible to electrophiles. pharmaguideline.com

In the specific case of (2-(Dimethylamino)thiazol-5-yl)methanol, the C5 position is already substituted with a hydroxymethyl group. Therefore, standard electrophilic aromatic substitution reactions to introduce a new substituent at this position are not feasible without displacing the existing group. However, to understand the inherent reactivity of the 2-(dimethylamino)thiazole scaffold, it is instructive to consider the reactions of the parent compound, 2-(dimethylamino)thiazole, where the C5 position is unsubstituted. Such reactions typically proceed under mild conditions due to the highly activated nature of the ring. pharmaguideline.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on 2-(Dimethylamino)thiazole

| Reaction | Reagent(s) | Typical Product | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(dimethylamino)thiazole | |

| Nitration | Nitric acid / Sulfuric acid | 2-(Dimethylamino)-5-nitrothiazole |

Nucleophilic Additions and Substitutions on the Thiazole Scaffold

In contrast to electrophilic substitution, nucleophilic substitution on an unactivated thiazole ring is less common and generally requires the presence of a good leaving group at the site of attack. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. chemicalbook.compharmaguideline.com

Deprotonation at the C2 position can be achieved using strong bases, such as organolithium compounds. wikipedia.org The resulting 2-lithiothiazole species is a potent nucleophile that can react with various electrophiles. However, in this compound, the C2 position is occupied by the dimethylamino group, precluding this specific reaction pathway.

Nucleophilic aromatic substitution (SNAr) reactions can occur if a suitable leaving group (e.g., a halide) is present on the ring. For instance, a 2-halothiazole can react with various nucleophiles to displace the halide. While the subject molecule does not possess such a leaving group, this pathway is a key strategy in the synthesis of related 2-aminothiazole (B372263) derivatives. nih.gov

Transformations Involving the Dimethylamino Functionality

The exocyclic dimethylamino group is a key functional handle, acting as a nucleophile and a base. Its reactions are characteristic of tertiary amines.

Alkylation and Quaternization Reactions of the Tertiary Amine

As a tertiary amine, the dimethylamino group readily reacts with alkylating agents to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, involves the nitrogen atom acting as a nucleophile and attacking the electrophilic carbon of an alkyl halide or a similar agent. google.com This transformation introduces a permanent positive charge and can significantly alter the molecule's physical and biological properties. It is important to distinguish this reaction from the N-alkylation of the thiazole ring nitrogen, which forms a thiazolium salt. pharmaguideline.com

Table 2: Examples of Quaternization Reactions

| Alkylating Agent | Product Name |

|---|---|

| Methyl iodide (CH₃I) | 2-((Trimethylammonio)methyl)thiazol-5-yl)methanol iodide |

| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | 2-((Trimethylammonio)methyl)thiazol-5-yl)methanol methyl sulfate |

Amide Formation and Other Nitrogen-Based Derivatizations

Direct amide formation from the tertiary dimethylamino group of this compound is not a feasible chemical transformation. Amide bond formation (acylation) requires a primary or secondary amine that possesses at least one proton on the nitrogen atom to be substituted by the acyl group.

However, the chemistry of the amino functionality at the C2 position of the thiazole ring is extensive and well-documented for analogues containing primary (NH₂) or secondary (NHR) amines. These related compounds readily undergo acylation with reagents like carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. mdpi.comnih.govijpsr.com For example, 2-aminothiazole can be reacted with chloroacetyl chloride to produce 2-chloro-N-(thiazol-2-yl)acetamide, a versatile intermediate for further derivatization. ijpsr.com While not directly applicable to the tertiary amine of the title compound, this chemistry is fundamental to the broader class of 2-aminothiazole derivatives.

Chemical Modifications at the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group at the C5 position offers a versatile site for a wide range of chemical modifications, including oxidation, esterification, and conversion to a leaving group for substitution reactions.

A common strategy to enhance the reactivity of the hydroxymethyl group is its conversion to a halomethyl group. For instance, reaction with thionyl chloride (SOCl₂) can transform the alcohol into a chloromethyl group. epo.org This derivative is now an excellent substrate for SN2 reactions, allowing for the introduction of various nucleophiles (e.g., thiols, amines, cyanides) to build more complex molecular architectures.

The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Mild oxidizing agents, such as those used in Swern or Dess-Martin periodinane oxidations, or catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can selectively produce 2-(dimethylamino)thiazole-5-carbaldehyde. organic-chemistry.org Stronger oxidizing conditions would lead to the corresponding carboxylic acid. Studies on related thiazol-ylmethanols have also shown that oxidation can occur under certain hydrolytic conditions. researchgate.netrsc.org

Esterification is another fundamental transformation of the hydroxymethyl group. This can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by using a more reactive acylating agent like an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. This reaction allows for the attachment of a wide variety of carboxylate-containing moieties.

Table 3: Summary of Potential Modifications at the Hydroxymethyl Moiety

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Halogenation | Thionyl chloride (SOCl₂) | Chloromethyl (-CH₂Cl) |

| Oxidation (mild) | TEMPO/NaOCl | Aldehyde (-CHO) |

| Oxidation (strong) | KMnO₄ or CrO₃ | Carboxylic acid (-COOH) |

| Esterification | Acyl chloride (RCOCl) / Pyridine (B92270) | Ester (-CH₂OCOR) |

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized to furnish the corresponding aldehyde, 2-(dimethylamino)thiazole-5-carbaldehyde, or further to the carboxylic acid, 2-(dimethylamino)thiazole-5-carboxylic acid. These transformations provide key intermediates for further derivatization, such as in the formation of imines, reductive amination, or amide bond coupling reactions.

The choice of oxidant and reaction conditions is crucial to control the extent of oxidation. Mild oxidizing agents are typically employed for the synthesis of the aldehyde, preventing over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP). These reactions are generally performed in chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature. The commercial availability of 2-(dimethylamino)-thiazole-5-carbaldehyde indicates the viability and utility of this oxidation process. pharmaffiliates.com3wpharm.comsigmaaldrich.com

For the conversion to 2-(dimethylamino)thiazole-5-carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step procedure involving initial oxidation to the aldehyde followed by treatment with an oxidant like sodium chlorite (B76162) (NaClO₂) are often effective. The synthesis of various 2-amino-thiazole-5-carboxylic acid derivatives is well-documented, highlighting the robustness of this oxidation protocol for creating valuable building blocks in medicinal chemistry. researchgate.netnih.govgoogle.com

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Reagents | Typical Conditions |

| This compound | 2-(Dimethylamino)thiazole-5-carbaldehyde | MnO₂, PCC, DMP | DCM, Room Temperature |

| This compound | 2-(Dimethylamino)thiazole-5-carboxylic acid | KMnO₄, Jones Reagent | Aqueous base/acid, Heat |

| 2-(Dimethylamino)thiazole-5-carbaldehyde | 2-(Dimethylamino)thiazole-5-carboxylic acid | NaClO₂, H₂O₂ | Buffered aqueous solution |

Esterification and Etherification Protocols

The hydroxyl group of this compound readily participates in esterification and etherification reactions, allowing for the introduction of a wide variety of functional groups, which can modulate the compound's physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. libretexts.org When using a carboxylic acid, an acid catalyst such as sulfuric acid (H₂SO₄) or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) is often required to facilitate the reaction, which is known as Fischer esterification. byjus.com A more reactive approach involves the use of acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine to scavenge the acidic byproduct (e.g., HCl). libretexts.org These reactions are typically carried out in aprotic solvents. N-Heterocyclic carbenes (NHCs) have also emerged as efficient catalysts for the acylation of alcohols. acs.org

Etherification , the formation of an ether linkage, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether product. For less reactive alkylating agents, phase-transfer catalysts can be employed to enhance the reaction rate. Acid-catalyzed dehydration with another alcohol is also a possible, though less common, route for symmetrical ethers. Studies on related heterocyclic systems like 5-(hydroxymethyl)furfural demonstrate that etherification can be efficiently carried out using solid acid catalysts. rsc.org

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Class |

| Esterification | R-COOH, H⁺ catalyst | (2-(Dimethylamino)thiazol-5-yl)methyl ester |

| Esterification | R-COCl, Base (e.g., Pyridine) | (2-(Dimethylamino)thiazol-5-yl)methyl ester |

| Etherification | 1. NaH; 2. R-X (Alkyl Halide) | (2-(Dimethylamino)thiazol-5-yl)methyl ether |

Halogenation and Subsequent Nucleophilic Displacement Reactions

Replacing the hydroxyl group with a halogen atom transforms the hydroxymethyl group into a reactive electrophilic center, creating a versatile intermediate for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, including amines, azides, thiols, and cyanides.

The conversion of the primary alcohol to an alkyl halide is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃) are commonly used to synthesize the corresponding 5-(chloromethyl) or 5-(bromomethyl) derivatives. These reactions typically proceed under mild conditions. For instance, the synthesis of 5-[2-(Chloromethyl)butyl]-1,3-thiazole highlights the use of chloromethylating agents. evitachem.com

The resulting 5-(halomethyl)-2-(dimethylamino)thiazole is highly susceptible to Sₙ2 reactions. The halogen acts as an excellent leaving group, readily displaced by a wide range of nucleophiles. This two-step sequence is a powerful strategy for chain extension and the introduction of nitrogen, sulfur, or carbon-based substituents at the 5-position of the thiazole ring. For example, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding azidomethyl derivative, which can be further reduced to an aminomethyl group. Similarly, reaction with thiourea (B124793) followed by hydrolysis can introduce a thiomethyl group, and reaction with sodium cyanide (NaCN) introduces a cyanomethyl group, which can be hydrolyzed to a carboxylic acid. The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various nucleophiles demonstrates the high reactivity of α-halo carbonyl compounds, a principle that extends to the reactivity of these halomethylthiazoles. nih.govmdpi.com

Table 3: Halogenation and Nucleophilic Displacement Sequences

| Step | Reagent | Intermediate/Product |

| 1. Halogenation | SOCl₂ or PBr₃ | 5-(Halomethyl)-2-(dimethylamino)thiazole |

| 2. Nucleophilic Displacement | NaN₃ | 5-(Azidomethyl)-2-(dimethylamino)thiazole |

| 2. Nucleophilic Displacement | KCN | (2-(Dimethylamino)thiazol-5-yl)acetonitrile |

| 2. Nucleophilic Displacement | R-SH, Base | 5-((Alkylthio)methyl)-2-(dimethylamino)thiazole |

| 2. Nucleophilic Displacement | R₂NH | 5-(((Dialkylamino)methyl)methyl)-2-(dimethylamino)thiazole |

Development of Advanced Analogues and Scaffold Modifications for Research Purposes

The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and clinically approved drugs like Dasatinib. nih.govnih.govmdpi.com Consequently, this compound and its derivatives serve as valuable starting points for the synthesis of advanced analogues and for scaffold modification studies aimed at discovering new therapeutic agents. nih.govexcli.de

Research in this area focuses on several key strategies:

Derivatization of the 5-position substituent : As detailed in the sections above, the hydroxymethyl group can be transformed into a wide array of other functional groups (aldehydes, carboxylic acids, esters, ethers, halides, amines, etc.). Each new functional group provides a point for further modification or for modulating interactions with biological targets. For instance, the carboxylic acid derivative can be coupled with various amines to generate a library of amides, a common strategy in drug discovery to explore the binding pocket of enzymes or receptors. nih.gov

Modification of the 2-dimethylamino group : While the dimethylamino group is a common feature, its modification can influence activity. It is possible to synthesize analogues with different alkyl groups on the nitrogen or to replace the amino group entirely, although this would require a de novo synthesis of the thiazole ring rather than a modification of the existing scaffold.

Scaffold Hopping and Bioisosteric Replacement : The entire (2-(dimethylamino)thiazole core can be used as a template for "scaffold hopping," where the core structure is replaced by another heterocyclic system with similar spatial and electronic properties. This can lead to compounds with improved properties, such as better selectivity, oral bioavailability, or a different intellectual property profile.

Annulation/Fusion of Rings : The thiazole ring can be annulated (fused) with other rings to create more complex, rigid structures. For example, reacting a derivative like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with dinucleophiles can lead to the formation of fused bicyclic systems such as thiazolo[3,2-a]pyrimidines, which have shown significant biological activity. mdpi.com

The development of these advanced analogues is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds into clinical candidates. nih.govnih.gov The versatility of the this compound scaffold makes it an attractive platform for such research endeavors.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation and Confirmation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of (2-(Dimethylamino)thiazol-5-yl)methanol is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The interpretation of chemical shifts (δ), integration, and multiplicity is crucial for assigning these signals to their respective protons.

-N(CH₃)₂ Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent. They are expected to appear as a sharp singlet at approximately δ 2.5-3.0 ppm. The singlet multiplicity arises from the absence of adjacent protons for coupling.

-CH₂OH Protons: The two methylene (B1212753) protons of the methanol (B129727) group are expected to produce a singlet around δ 4.5-4.8 ppm. This signal's proximity to the electronegative oxygen atom and the aromatic thiazole (B1198619) ring results in a downfield shift.

Thiazole H-4 Proton: The single proton directly attached to the C-4 position of the thiazole ring is anticipated to appear as a singlet in the aromatic region, typically around δ 7.0-7.3 ppm. Its singlet nature is due to the lack of neighboring protons on the ring.

-OH Proton: The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. It is typically expected between δ 2.0-4.0 ppm and may not show clear coupling to the adjacent methylene protons due to rapid chemical exchange.

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Thiazole H-4 | 7.0–7.3 | s (singlet) | 1H |

| -CH₂OH | 4.5–4.8 | s (singlet) | 2H |

| -N(CH₃)₂ | 2.5–3.0 | s (singlet) | 6H |

| -OH | 2.0–4.0 (variable) | br s (broad singlet) | 1H |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are predicted, corresponding to the five unique carbon types.

Thiazole Carbons (C2, C4, C5): The C2 carbon, directly bonded to two nitrogen atoms, is expected to be the most downfield of the ring carbons, appearing around δ 168-172 ppm. The C4 and C5 carbons are predicted to resonate in the aromatic region, with C5 (bearing the methanol group) appearing around δ 145-150 ppm and C4 appearing around δ 115-120 ppm.

-CH₂OH Carbon: The carbon of the hydroxymethyl group is expected in the δ 55-60 ppm range.

-N(CH₃)₂ Carbons: The two equivalent methyl carbons of the dimethylamino group are predicted to appear as a single signal in the upfield region, around δ 40-45 ppm.

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C2 | 168–172 |

| Thiazole C5 | 145–150 |

| Thiazole C4 | 115–120 |

| -CH₂OH | 55–60 |

| -N(CH₃)₂ | 40–45 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, a significant COSY correlation would be expected between the -CH₂OH protons and the -OH proton, provided that the hydroxyl proton exchange rate is slow enough to allow for observable coupling. No other cross-peaks are expected, confirming the isolated nature of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). The expected HSQC correlations would provide definitive assignments by linking the proton signals to their corresponding carbon signals:

¹H signal at δ 7.0-7.3 ppm with the ¹³C signal at δ 115-120 ppm (H-4 to C-4).

¹H signal at δ 4.5-4.8 ppm with the ¹³C signal at δ 55-60 ppm (-CH₂- to -CH₂-).

¹H signal at δ 2.5-3.0 ppm with the ¹³C signal at δ 40-45 ppm (-N(CH₃)₂ to -N(CH₃)₂).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which are critical for piecing together the molecular skeleton. Key expected correlations for confirming the substituent positions on the thiazole ring include:

The protons of the -N(CH₃)₂ group (δ 2.5-3.0) should show a correlation to the C2 carbon (δ 168-172).

The methylene protons of the -CH₂OH group (δ 4.5-4.8) should correlate to the C5 carbon (δ 145-150) and the C4 carbon (δ 115-120).

The thiazole H-4 proton (δ 7.0-7.3) should show correlations to both C5 (δ 145-150) and C2 (δ 168-172).

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₇H₁₂N₂OS), HRMS analysis would be used to confirm this composition.

Predicted HRMS Data

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₃N₂OS⁺ | 173.0743 |

An experimentally measured mass that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions offers profound insights into the molecule's structure and connectivity.

The fragmentation of protonated this compound is expected to proceed through several key pathways:

Loss of Dimethylamine (B145610): A primary fragmentation pathway would likely involve the cleavage of the C2-N bond, leading to the loss of a neutral dimethylamine molecule (NH(CH₃)₂), resulting in a characteristic fragment.

Loss of Water: Dehydration involving the loss of a water molecule (H₂O) from the protonated molecular ion is a common fragmentation for alcohols.

Alpha-Cleavage: Cleavage of the bond between C5 and the methylene carbon of the methanol group can occur, leading to the loss of a hydroxymethyl radical (•CH₂OH).

Ring Fragmentation: The thiazole ring itself can undergo cleavage, leading to smaller, characteristic fragment ions that can help confirm the heterocyclic core.

Predicted Major MS/MS Fragments of [M+H]⁺

| Predicted Fragment (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 155.0638 | H₂O | [M+H-H₂O]⁺ |

| 128.0376 | NH(CH₃)₂ | [M+H-NH(CH₃)₂]⁺ |

| 114.0580 | CH₂O + CH₃ | Fragment from cleavage of side chains |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the hydroxyl, dimethylamino, and thiazole ring moieties.

The presence of the hydroxyl (-OH) group gives rise to a characteristic broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration associated with the primary alcohol is typically observed in the 1050-1000 cm⁻¹ range.

The aliphatic C-H bonds in the dimethylamino and methylene groups lead to stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region. C-H bending vibrations for these groups appear in the 1470-1350 cm⁻¹ range. The C-N stretching vibration of the tertiary dimethylamino group can be expected around 1250-1020 cm⁻¹.

The thiazole ring, being an aromatic heterocyclic system, presents a more complex set of absorptions. The C=N stretching vibration within the ring typically appears in the 1650-1550 cm⁻¹ region. Aromatic C=C stretching vibrations contribute to bands in the 1600-1400 cm⁻¹ range. The C-S stretching vibration is often weak and appears at lower frequencies. The C-H stretching of the hydrogen atom on the thiazole ring is expected just above 3000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3200 (Broad) |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1050 - 1000 |

| Aliphatic C-H (-CH₃, -CH₂) | C-H Stretch | 2950 - 2850 |

| Aliphatic C-H (-CH₃, -CH₂) | C-H Bend | 1470 - 1350 |

| Dimethylamino (-N(CH₃)₂) | C-N Stretch | 1250 - 1020 |

| Thiazole Ring | C=N Stretch | 1650 - 1550 |

| Thiazole Ring | C=C Stretch | 1600 - 1400 |

| Thiazole Ring | =C-H Stretch | ~3100 - 3000 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique can provide unambiguous information about bond lengths, bond angles, molecular conformation, and intermolecular interactions. However, a comprehensive single-crystal X-ray diffraction study for this compound has not been reported in the publicly available scientific literature. The following sections describe the general methodology and the type of structural information that would be obtained from such an analysis.

The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals. For an organic compound like this compound, a common method is slow evaporation from a solution. A suitable solvent would be chosen in which the compound has moderate solubility, such as methanol, ethanol, or acetone. A saturated or near-saturated solution is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered container, allowing the solvent to evaporate over several days or weeks, ideally leading to the formation of well-defined single crystals.

Once crystals are obtained, their quality must be assessed. This is typically done by visual inspection under a high-magnification optical microscope. Suitable crystals for diffraction should be uniform, have smooth faces and sharp edges, and be free of cracks or other visible defects. Examination under cross-polarized light can help confirm if the sample is a single crystal or a conglomerate of multiple crystals.

A suitable single crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to determine the unit cell parameters, which are the dimensions of the smallest repeating unit of the crystal lattice (lengths a, b, c, and angles α, β, γ). The systematic absences in the diffraction data allow for the determination of the crystal's space group, which describes the symmetry elements (e.g., rotation axes, mirror planes) of the crystal structure. As this experimental data is not available for this compound, the specific parameters cannot be listed.

| Unit Cell Parameter | Value |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

| α (°) | Not available |

| β (°) | Not available |

| γ (°) | Not available |

| Space Group | Not available |

In the absence of experimental data, the likely molecular conformation and intermolecular interactions can be predicted based on the compound's chemical structure. The five-membered thiazole ring is expected to be largely planar. The attached dimethylaminomethyl and methanol side chains have rotatable single bonds, and their preferred orientation (torsion angles) in the solid state would be dictated by the need to minimize steric hindrance and maximize favorable intermolecular interactions.

Other potential interactions include:

π-Stacking: The electron-rich thiazole rings could potentially stack in an offset face-to-face or edge-to-face manner, contributing to the stability of the crystal packing.

Weak Hydrogen Bonds: Weaker C-H···N or C-H···S hydrogen bonds involving the hydrogens of the methyl/methylene groups and the nitrogen or sulfur atoms of the thiazole ring of neighboring molecules could also play a role in the crystal structure.

A definitive analysis of these features would require a successful X-ray crystallographic study.

Computational Chemistry and Theoretical Investigations of the Chemical Compound 2 Dimethylamino Thiazol 5 Yl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical behavior.

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the properties of molecules. irjweb.comresearchgate.net For (2-(Dimethylamino)thiazol-5-yl)methanol, a DFT approach, such as using the B3LYP functional with a 6-311G(d,p) basis set, would be employed to perform a full geometry optimization. tandfonline.comresearchgate.net This process calculates the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. kbhgroup.inasianpubs.org The resulting optimized structure is crucial for all further computational analyses.

Below is an illustrative table showing the type of data that would be generated from such a DFT geometry optimization.

Interactive Table: Example of DFT-Calculated Molecular Geometry Parameters Note: The values in this table are for illustrative purposes to show the format of DFT output and are not actual calculated data for this compound.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-N3 | 1.30 Å |

| Bond Length | C5-C(methanol) | 1.51 Å |

| Bond Angle | N3-C2-S1 | 115.0° |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.orgchemeurope.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. wikipedia.orgrsc.org For this compound, ab initio calculations would be valuable for obtaining benchmark energies and electronic properties to validate the results from DFT methods, ensuring a high level of theoretical accuracy.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra for this compound can be performed and correlated with experimental findings to confirm its molecular structure. kbhgroup.in

DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. tandfonline.com Similarly, NMR chemical shifts can be calculated and compared to experimental data. For electronic spectra, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. rsc.orgrsc.org A strong correlation between the predicted and experimental spectra provides high confidence in the determined structure. kbhgroup.in

Interactive Table: Example of Predicted vs. Experimental Vibrational Frequencies Note: This table illustrates how theoretical and experimental data would be compared. The values are representative examples and not actual data for the specified compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H stretch | Methanol (B129727) -OH | 3450 | 3435 |

| C=N stretch | Thiazole (B1198619) ring | 1610 | 1605 |

Reaction Pathway Modeling and Transition State Analysis in Thiazole Chemistry

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into the reaction mechanism. acs.org For the synthesis of this compound or its subsequent reactions, theoretical modeling can identify the most likely reaction pathways. researchgate.netnih.gov

This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Such analyses are invaluable for optimizing synthetic procedures and understanding the underlying principles of thiazole reactivity.

Molecular Docking and Dynamics Simulations for Mechanistic Interaction Studies

Given the prevalence of thiazole derivatives in drug development, computational methods like molecular docking and molecular dynamics (MD) are used to study how these molecules might interact with biological targets such as proteins or enzymes. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net A docking study of this compound would involve placing it into the active site of a selected protein to predict its binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. nih.govproquest.com This allows for an assessment of the stability of the predicted binding pose and a more detailed understanding of the intermolecular interactions that govern the binding process. nih.govirbbarcelona.org

Advanced Applications in Organic and Medicinal Chemistry Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

(2-(Dimethylamino)thiazol-5-yl)methanol serves as a crucial starting material or intermediate in the synthesis of more complex molecules, largely due to the reactivity of its functional groups. The hydroxyl group can be readily oxidized to an aldehyde or converted into other functionalities, while the dimethylamino group and the thiazole (B1198619) ring itself can participate in various chemical transformations. evitachem.com This versatility makes it a valuable precursor for creating a diverse range of compounds with potential biological activity. evitachem.com

The 2-aminothiazole (B372263) scaffold, a core component of this compound, is considered a "privileged structure" in medicinal chemistry. This is due to its frequent appearance in biologically active compounds and its ability to interact with a wide array of biological targets. researchgate.netdrugbank.com Consequently, this compound and its derivatives are actively employed in the synthesis of molecules for anticancer, antimicrobial, and anti-inflammatory research. nih.govmdpi.com

A notable example of its application is in the synthesis of GSK2256294, an antibiotic targeting the enzyme leucyl-tRNA synthetase. In the synthetic pathway, this compound is a key intermediate, highlighting its practical importance in constructing intricate and medicinally relevant molecules.

Role as a Precursor for Novel Heterocyclic Scaffolds in Research Programs

The inherent structure of this compound makes it an ideal starting point for the synthesis of novel heterocyclic scaffolds. The thiazole ring can be modified, or the existing functional groups can be used to build additional rings, leading to the creation of new and diverse molecular architectures. researchgate.net These novel scaffolds are of great interest in drug discovery programs as they can lead to the identification of compounds with unique biological activities. nih.govnih.gov

The 2-aminothiazole core is a fundamental component of several clinically approved drugs, demonstrating the therapeutic potential of scaffolds derived from this class of compounds. nih.gov Research has shown that derivatives synthesized from 2-aminothiazole precursors can exhibit a wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. mdpi.com For instance, new series of compounds containing multiple thiazole rings have been synthesized from precursors like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, showcasing the potential for creating complex heterocyclic systems with enhanced biological activity. nih.govmdpi.com

The synthesis of these novel scaffolds often involves multi-step reactions where the thiazole derivative is strategically modified. nih.govderpharmachemica.com For example, the reaction of a bromoacetyl derivative of a thiazole with various amines or thiosemicarbazones can lead to the formation of di-, tri-, and tetrathiazole moieties. nih.gov

Integration into Combinatorial Chemistry Libraries for Discovery Research

Combinatorial chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. This compound and other 2-aminothiazole derivatives are well-suited for inclusion in such libraries. mdpi.com Their versatile chemistry allows for the attachment of a wide variety of substituents at different positions, leading to a vast and diverse collection of compounds for high-throughput screening.

The 2-aminothiazole scaffold is a popular choice for combinatorial libraries due to its proven track record in yielding biologically active compounds. researchgate.net By systematically varying the substituents on the thiazole ring, researchers can explore the structure-activity relationships (SAR) of a particular class of compounds, which is crucial for optimizing lead compounds in the drug development process. researchgate.net The parallel synthesis of piperazine-tethered thiazole compounds is an example of how this scaffold can be used to generate a library of diverse molecules for screening against diseases like malaria. mdpi.com

| Library Type | Scaffold | Application | Key Feature |

| Small Molecule Library | 2-Aminothiazole | Drug Discovery | High diversity, proven biological activity |

| Fragment Library | 2-Aminothiazole | Fragment-Based Drug Discovery | Identification of initial binding fragments |

| Focused Library | Thiazole Derivatives | Target-Specific Screening | Optimized for a particular biological target |

Development of Chemical Probes and Ligands for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org this compound and its derivatives are valuable for the development of such probes due to their ability to bind to specific biological targets. mdpi.com The thiazole ring can act as a scaffold to which various functional groups, such as fluorescent tags or reactive groups, can be attached. nih.gov

These probes can be used to visualize the localization of a target protein within a cell, to measure its activity, or to identify its binding partners. For example, a fluorescently labeled thiazole derivative could be used in microscopy to observe the distribution of a specific enzyme. mskcc.org

Furthermore, thiazole-based compounds have been developed as ligands for a variety of biological targets, including enzymes and receptors. acs.org The ability to synthesize a wide range of derivatives allows for the fine-tuning of the binding affinity and selectivity of these ligands. This is exemplified by the development of thiazole-based inhibitors for enzymes like c-Met kinase and sirtuin 2 (SIRT2), which are implicated in cancer. mdpi.comnih.gov The design of these ligands often involves computational modeling to predict their binding modes and guide their synthesis. acs.org

Emerging Research Directions and Future Perspectives for 2 Dimethylamino Thiazol 5 Yl Methanol

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch reaction, which, while effective, can sometimes be inefficient in terms of atom economy and may use hazardous reagents. researchgate.net The principles of green chemistry are driving the development of new synthetic pathways that prioritize sustainability by maximizing the incorporation of reactant atoms into the final product, minimizing waste, and utilizing environmentally benign conditions. ekb.egprimescholars.com

Future research is focused on creating novel, atom-economical routes to (2-(Dimethylamino)thiazol-5-yl)methanol. Key areas of development include:

Catalytic Systems: The use of reusable, non-toxic catalysts is a cornerstone of green synthesis. Research into catalysts like NiFe₂O₄ nanoparticles or chitosan-based biocatalysts for thiazole synthesis showcases a move away from stoichiometric reagents. acs.orgnih.gov Applying such catalytic systems could enhance the efficiency and sustainability of producing this compound.

Green Solvents: Shifting from hazardous organic solvents to greener alternatives like water, ethanol, or solvent-free conditions is a critical aspect of sustainable chemistry. iau.ir The development of synthetic routes in aqueous media not only reduces environmental impact but can also simplify product isolation.

| Parameter | Traditional Synthetic Route (e.g., Modified Hantzsch) | Potential Green Synthetic Route (e.g., Catalytic MCR) |

|---|---|---|

| Principle | Stepwise condensation and cyclization. | One-pot convergence of multiple components. benthamdirect.com |

| Atom Economy | Moderate; produces stoichiometric byproducts (e.g., salts). | High; incorporates a majority of reactant atoms into the final product. |

| Number of Steps | Multiple steps with intermediate isolation. | Typically a single synthetic operation. researchgate.net |

| Catalyst | Often requires stoichiometric base or acid. | Uses a recyclable, low-loading catalyst (e.g., nanoparticles). acs.org |

| Solvent | Often uses volatile organic compounds (VOCs). | Prefers water, ethanol, or solvent-free conditions. iau.ir |

| Waste Generation | Higher, including byproducts and solvent waste. | Minimized due to high atom economy and solvent choice. |

Advanced Functionalization Strategies for Enhanced Specificity in Research Tools

The structure of this compound is well-suited for chemical modification, making it an excellent scaffold for developing specialized research tools. The primary sites for functionalization—the hydroxyl group, the dimethylamino group, and the thiazole ring itself—allow for the attachment of various moieties to tune the molecule's properties for specific applications in chemical biology. pharmaguideline.com

Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for introducing other functional groups. Through esterification or etherification, it can be linked to reporter tags such as fluorophores for use in cellular imaging, or to biotin (B1667282) for affinity-based purification of target proteins.

Dimethylamino Group (-N(CH₃)₂): The basicity of this group can be crucial for molecular interactions, particularly with biological targets like enzymes or receptors. Its nucleophilic character can be exploited for further derivatization.

Thiazole Ring: The aromatic thiazole ring can undergo electrophilic substitution, allowing for the introduction of substituents that can modulate the electronic properties, solubility, and binding affinity of the molecule. pharmaguideline.com

These functionalization strategies can convert the core molecule into highly specific probes for studying biological systems, allowing researchers to investigate the localization, interactions, and dynamics of target biomolecules.

| Functionalization Site | Potential Reaction | Purpose in Research Tool Development |

|---|---|---|

| Hydroxymethyl Group | Esterification / Etherification | Attachment of fluorescent dyes, affinity tags (biotin), or linkers for conjugation to biomolecules. |

| Hydroxymethyl Group | Oxidation to Aldehyde/Carboxylic Acid | Creates a new reactive handle for bioconjugation (e.g., reductive amination, amide coupling). |

| Dimethylamino Group | Quaternization | Alters solubility and introduces a permanent positive charge to modify binding interactions. |

| Thiazole Ring (C4-position) | Electrophilic Substitution (e.g., Halogenation) | Introduction of a site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex structures. nih.gov |

| Overall Scaffold | Radiolabeling (e.g., with ¹⁸F) | Development of Positron Emission Tomography (PET) tracers for in vivo imaging of biological targets. nih.gov |

Integration with Emerging Technologies in Chemical Biology and Material Sciences

The unique properties of the thiazole scaffold position this compound as a valuable building block for integration with cutting-edge technologies. Its derivatives have potential applications ranging from non-invasive medical imaging to the development of novel functional materials.

Chemical Biology and Imaging: A significant emerging application for thiazole derivatives is in Positron Emission Tomography (PET), a powerful in vivo imaging technique used in both clinical diagnostics and drug development. frontiersin.org By modifying the this compound scaffold and incorporating a positron-emitting isotope like Fluorine-18, it is plausible to develop novel PET radioligands. Such tracers could be designed to bind to specific targets in the body, such as metabotropic glutamate (B1630785) receptors, allowing for the non-invasive study of disease states and the evaluation of drug efficacy. nih.gov

Material Sciences: In material sciences, thiazole-containing compounds are explored for their electronic properties and their ability to act as ligands in organometallic chemistry. researchgate.net The nitrogen and sulfur atoms in the thiazole ring of this compound can coordinate with metal centers. This allows for the design of novel palladium(II) or other transition metal complexes that could function as catalysts in cross-coupling reactions or as components in molecular semiconductors. cdnsciencepub.com

| Emerging Technology | Role of this compound Scaffold | Potential Application |

|---|---|---|

| Positron Emission Tomography (PET) | Serves as a core structure for developing ¹⁸F-labeled radiotracers. nih.gov | Non-invasive in vivo imaging of receptors, enzymes, or other disease biomarkers in the brain and body. frontiersin.org |

| Fluorescence Microscopy | Can be conjugated to fluorescent dyes via its hydroxymethyl group. | Creation of chemical probes to visualize cellular structures and biological processes with high resolution. |

| Organometallic Catalysis | Acts as a ligand that coordinates with transition metals like palladium. researchgate.netcdnsciencepub.com | Development of novel, efficient catalysts for organic synthesis, such as Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.com |

| Computational Drug Design | Provides a defined 3D structure for in silico screening and molecular docking studies. ijirt.org | Rational design of new therapeutic agents by predicting binding affinity and interactions with biological targets. nih.gov |

Exploration of New Mechanistic Paradigms in Biological and Chemical Systems

Beyond its direct applications, this compound and its derivatives are valuable tools for exploring fundamental mechanisms in biology and chemistry. Understanding how this molecule interacts with its environment at a molecular level can lead to new scientific paradigms.

Biological Systems: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.com By systematically modifying the functional groups of this compound and studying the resulting changes in biological activity (Structure-Activity Relationship, SAR), researchers can gain deep insights into the molecular requirements for target binding. nih.govmdpi.comresearchgate.net This exploration could uncover novel binding pockets on proteins or reveal new mechanisms of enzyme inhibition or receptor modulation. Computational methods like molecular docking can further elucidate these interactions, predicting how the molecule's functional groups contribute to its biological effect. ijirt.orgresearchgate.net

Chemical Systems: In chemical synthesis, thiazole-based compounds can act as more than just static building blocks. They can serve as ligands that actively participate in and control catalytic cycles. researchgate.net The specific electronic and steric environment created by the dimethylamino and hydroxymethyl substituents could lead to novel reactivity when the molecule is part of a metal complex. Studying these complexes could reveal new mechanistic pathways in catalysis, potentially leading to the development of reactions with unprecedented efficiency or selectivity.

| Structural Feature | Potential Mechanistic Role in Biological Systems | Potential Mechanistic Role in Chemical Systems |

|---|---|---|

| Thiazole Ring Nitrogen | Acts as a hydrogen bond acceptor; key anchoring point in receptor or enzyme binding sites. | Primary coordination site for transition metals in catalysis. cdnsciencepub.com |

| Thiazole Ring Sulfur | Can participate in non-covalent interactions (e.g., π-sulfur); influences electronic properties of the ring. | Secondary coordination site; modulates the electronic properties and stability of metal complexes. |

| Dimethylamino Group | Forms ionic or hydrogen bonds; serves as a basic anchor to interact with acidic residues in proteins. | Can act as a secondary binding site (chelation) or influence catalyst solubility and stability. |

| Hydroxymethyl Group | Acts as a hydrogen bond donor and acceptor, enhancing binding affinity and solubility. | Can be a coordination site or a directing group in certain synthetic reactions. |

Q & A

Q. What are the recommended synthetic routes for (2-(Dimethylamino)thiazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves functionalizing the thiazole ring at the 5-position. One route may start with 5-hydroxymethylthiazole (CAS 38585-74-9, molecular formula C₄H₅NOS) , followed by dimethylamine substitution at the 2-position. Key steps include:

- Alkylation/amination : React 5-hydroxymethylthiazole with dimethylamine under nucleophilic substitution conditions (e.g., using a polar solvent like ethanol or DMF at 60–80°C).

- Optimization : Vary reaction time (2–8 hours) and stoichiometry (1.2–2.0 equivalents of dimethylamine) to balance yield and byproduct formation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the dimethylamino group (δ 2.3–2.8 ppm, singlet for N(CH₃)₂) and thiazole protons (δ 7.5–8.5 ppm for H-4). The hydroxymethyl group (-CH₂OH) may appear as a triplet (δ 3.6–4.2 ppm) .

- ¹³C NMR : Confirm the thiazole carbons (C-2: δ 160–170 ppm; C-5: δ 60–65 ppm for -CH₂OH) and dimethylamino carbon (δ 40–45 ppm).

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (C₆H₁₁N₂OS, exact mass 159.06 g/mol) and fragmentation patterns (e.g., loss of -CH₂OH or N(CH₃)₂) .

- IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C-N/C-S vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the three-dimensional structure of this compound?

Methodological Answer: Discrepancies in crystallographic data (e.g., ambiguous electron density maps or bond lengths) can arise from disordered solvent molecules or dynamic side chains. Strategies include:

- Maximum-likelihood refinement : Use programs like REFMAC to incorporate prior phase information and experimental uncertainties. Partition the structure into rigid (thiazole core) and flexible (dimethylamino group) regions for independent refinement .

- Validation tools : Cross-check with the CCP4 suite (e.g., MolProbity for Ramachandran outliers or EDSTATS for map correlation coefficients).

- Low-temperature data collection : Reduce thermal motion effects by collecting data at 100 K .

Q. What computational modeling approaches are suitable for predicting the electronic properties and reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at the hydroxymethyl group or electron density at the thiazole ring. Use B3LYP/6-31G(d) basis sets for geometry optimization .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water or DMSO) to study hydrogen-bonding behavior of the -CH₂OH group.

- QSAR Modeling : Correlate substituent effects (e.g., dimethylamino vs. methyl groups) with biological activity using descriptors like logP or polar surface area .

Q. How can researchers address discrepancies in biological activity data for this compound across different assay systems?

Methodological Answer: Contradictory results (e.g., varying IC₅₀ values) may arise from differences in assay conditions or cellular uptake. Mitigation strategies:

- Standardize protocols : Use identical buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 vs. HeLa).

- Solubility checks : Confirm compound solubility in DMSO/water mixtures via dynamic light scattering (DLS).

- Metabolite profiling : Use LC-MS to detect degradation products (e.g., oxidation of -CH₂OH to -COOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.